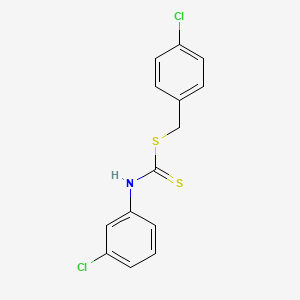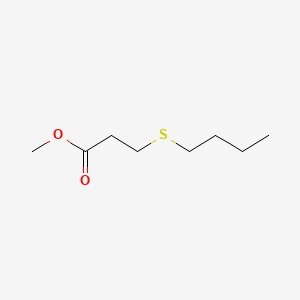
Propanoic acid, 3-(butylthio)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(butylthio)-, methyl ester is an organic compound with the molecular formula C8H16O2S. It is an ester derived from propanoic acid and butylthiol, and it is commonly used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-(butylthio)-, methyl ester can be synthesized through the esterification of propanoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where propanoic acid and methanol are reacted under controlled temperatures and pressures. The use of catalysts like sulfuric acid or dry hydrogen chloride gas can enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: This ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and methanol.
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: Propanoic acid and methanol.
Oxidation: Various carboxylic acids and ketones.
Substitution: Depending on the substituent, different esters or acids can be formed.
Applications De Recherche Scientifique
Propanoic acid, 3-(butylthio)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(butylthio)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release propanoic acid, which can then participate in metabolic pathways. The butylthio group may interact with thiol-containing enzymes and proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 3-(methylthio)-, methyl ester
- Propanoic acid, 3-bromo-, methyl ester
- Propanoic acid, 3-phenoxy-, methyl ester
Uniqueness
Propanoic acid, 3-(butylthio)-, methyl ester is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to other similar esters. This uniqueness makes it valuable in specific applications where the butylthio functionality is required.
Propriétés
Numéro CAS |
23246-22-2 |
|---|---|
Formule moléculaire |
C8H16O2S |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
methyl 3-butylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-4-6-11-7-5-8(9)10-2/h3-7H2,1-2H3 |
Clé InChI |
ACCUSPXLMBBGCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



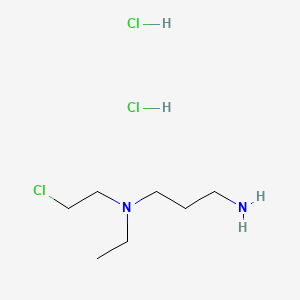
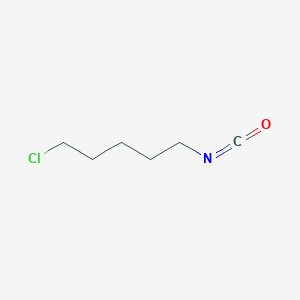
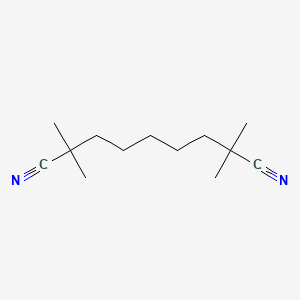

![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

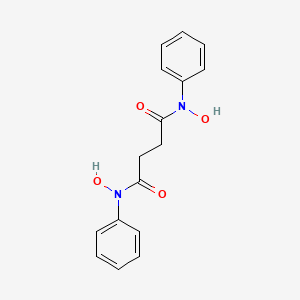
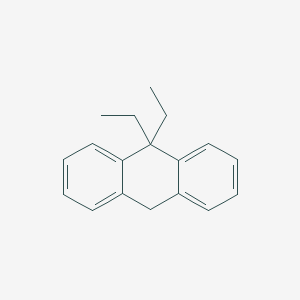
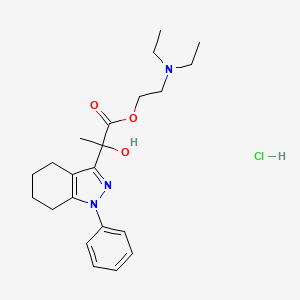
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

